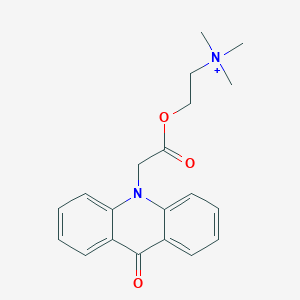
Cscma
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cscma, also known as Cesium Carbonate, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and ethanol. Cscma has been used in various applications such as catalysts, organic synthesis, and as a reagent in analytical chemistry.
Applications De Recherche Scientifique
Cscma has been used in various scientific research applications due to its unique properties. It has been used as a catalyst in organic synthesis, such as the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Cscma has also been used as a reagent in analytical chemistry, such as the determination of calcium in milk samples. Additionally, Cscma has been used in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a base.
Mécanisme D'action
The mechanism of action of Cscma is not well understood, but it is believed to act as a base in many reactions. Cscma can deprotonate various compounds, such as alcohols and carboxylic acids, which can lead to the formation of new compounds. Additionally, Cscma can act as a nucleophile in many reactions, such as the synthesis of esters.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Cscma. However, it has been shown to have low toxicity and is not considered harmful to humans or animals. It is important to note that Cscma should be handled with care, as it can cause skin irritation and eye damage.
Avantages Et Limitations Des Expériences En Laboratoire
Cscma has several advantages for lab experiments, such as its ability to act as a base and its solubility in water and ethanol. However, Cscma has some limitations, such as its low stability in air and moisture. Additionally, Cscma can react with acidic compounds, which can lead to unwanted side reactions.
Orientations Futures
There are several future directions for the use of Cscma in scientific research. One area of interest is the use of Cscma in the synthesis of MOFs for various applications, such as gas storage and separation. Additionally, Cscma could be used as a catalyst in the synthesis of various organic compounds. Finally, further research could be conducted to understand the mechanism of action of Cscma and its potential applications in various fields.
Conclusion:
In conclusion, Cscma is a unique chemical compound that has been widely used in scientific research. It has several applications, such as a catalyst in organic synthesis and as a reagent in analytical chemistry. Cscma has low toxicity and is not considered harmful to humans or animals. However, it should be handled with care due to its potential to cause skin irritation and eye damage. There are several future directions for the use of Cscma in scientific research, such as the synthesis of MOFs and the use of Cscma as a catalyst.
Méthodes De Synthèse
Cscma can be synthesized by the reaction between cesium hydroxide and carbon dioxide. The reaction takes place in an aqueous solution, and the resulting product is a white crystalline powder. The purity of the Cscma can be improved by recrystallization and purification techniques.
Propriétés
Numéro CAS |
108119-59-1 |
|---|---|
Nom du produit |
Cscma |
Formule moléculaire |
C20H23N2O3+ |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
trimethyl-[2-[2-(9-oxoacridin-10-yl)acetyl]oxyethyl]azanium |
InChI |
InChI=1S/C20H23N2O3/c1-22(2,3)12-13-25-19(23)14-21-17-10-6-4-8-15(17)20(24)16-9-5-7-11-18(16)21/h4-11H,12-14H2,1-3H3/q+1 |
Clé InChI |
GKHHMYOLLHIVML-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
SMILES canonique |
C[N+](C)(C)CCOC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Synonymes |
cholinium 9-oxo-10-acridineacetate cholinium 9-oxo-10-acridineacetate chloride CSCMA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



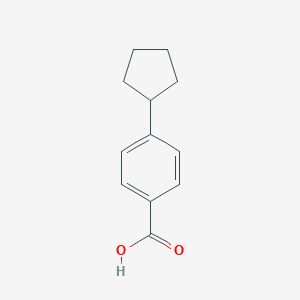
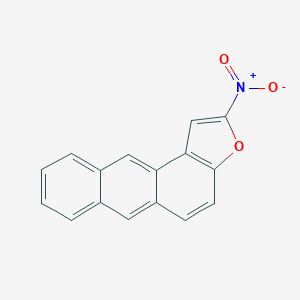
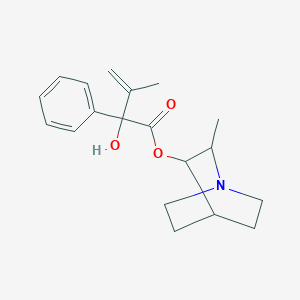
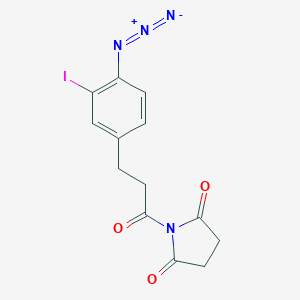
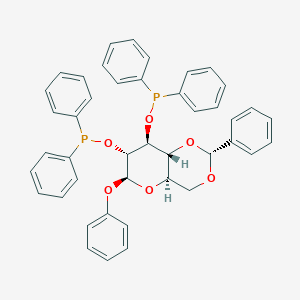
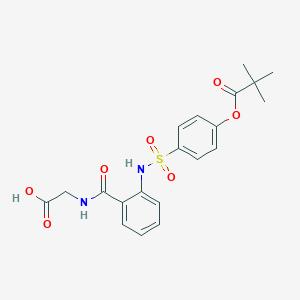
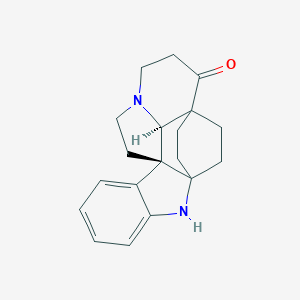
![[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol](/img/structure/B11395.png)
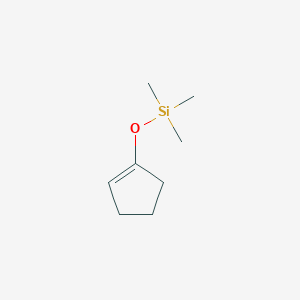
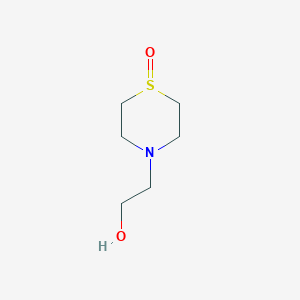
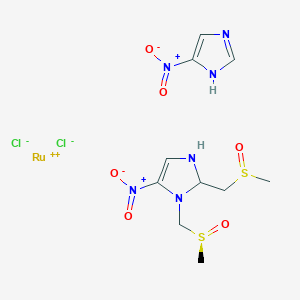
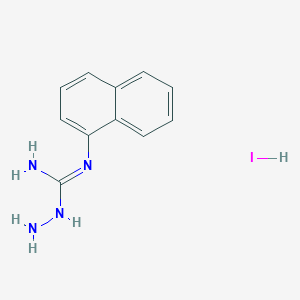
![3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B11407.png)
